1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride
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Overview
Description
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride is a spirocyclic compound with a unique structural framework. This compound is characterized by its spirocyclic scaffold, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. The molecular formula of this compound is C9H13NO2.ClH, and it has a molecular weight of 203.67 g/mol .
Preparation Methods
The synthesis of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Chemical Reactions Analysis
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various spirocyclic compounds with potential drug-like properties.
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride involves its interaction with specific molecular targets and pathways. One of the primary targets is the MmpL3 protein of Mycobacterium tuberculosis. This protein is a member of the MmpL family of transporters required for the survival of the bacterium. By inhibiting the MmpL3 protein, the compound disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride can be compared with other similar spirocyclic compounds, such as:
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound also inhibits the MmpL3 protein and has shown high activity against Mycobacterium tuberculosis.
4-fluoro-1-oxa-9-azaspiro[5.5]undecane: This derivative exhibits similar biological activity and structural features.
4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane: Another derivative with comparable properties and applications.
The uniqueness of this compound lies in its specific structural modifications and the resulting biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undec-2-en-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h1,6,10H,2-5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJZZRVRKHKYRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C=CO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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